3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S2/c17-14-2-1-3-15(10-14)24(20,21)18-11-16(13-4-9-23-12-13)19-5-7-22-8-6-19/h1-4,9-10,12,16,18H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXRFAMIUWRSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Approaches
Synthesis of the Morpholine-Thiophene Ethylamine Precursor
The preparation of 2-morpholino-2-(thiophen-3-yl)ethylamine, the critical amine precursor, is a pivotal step in the synthesis. Two primary methodologies have been documented:
Reductive Amination Strategy
This approach involves the condensation of thiophen-3-yl acetaldehyde with morpholine, followed by reduction to yield the ethylamine derivative. A representative procedure, adapted from methodologies in pyridine derivative synthesis, utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Thiophen-3-yl acetaldehyde (1.0 equiv) and morpholine (1.2 equiv) are combined in dichloromethane under inert conditions. After 30 minutes of stirring, NaBH(OAc)₃ (1.5 equiv) is added, and the reaction proceeds at ambient temperature for 16 hours. The crude product is purified via column chromatography, yielding the morpholine-thiophene ethylamine with an average efficiency of 78%.
Nucleophilic Substitution Pathway
An alternative route, derived from 2-thiophene ethylamine synthesis, involves bromination of 2-(thiophen-3-yl)ethanol to form 2-bromo-2-(thiophen-3-yl)ethane, which subsequently undergoes nucleophilic substitution with morpholine. The reaction is conducted in acetonitrile at 80°C for 12 hours, yielding the precursor with a moderate efficiency of 65%. This method, while straightforward, requires careful control of stoichiometry to minimize di-substitution byproducts.
Sulfonylation with 3-Chlorobenzenesulfonyl Chloride
The final step entails the reaction of the morpholine-thiophene ethylamine with 3-chlorobenzenesulfonyl chloride to form the target sulfonamide. Key variations in this step include:
Pyridine-Mediated Sulfonylation
In a protocol analogous to benzenesulfonamide derivatization, the amine precursor (1.0 equiv) is dissolved in anhydrous dichloromethane, followed by the addition of 3-chlorobenzenesulfonyl chloride (1.1 equiv) and pyridine (2.0 equiv) to scavenge HCl. The reaction proceeds at 0–5°C for 2 hours, achieving a yield of 85–90% after purification via recrystallization from ethanol/water.
Triethylamine-Based Conditions
Substituting pyridine with triethylamine (TEA) in tetrahydrofuran (THF) solvent enhances reaction scalability. TEA (3.0 equiv) is added dropwise to a mixture of the amine and sulfonyl chloride at room temperature. After 4 hours, the product is isolated by filtration, yielding 80–82% purity, necessitating additional chromatographic purification.
Mechanistic Insights and Reaction Optimization
Sulfonamide Bond Formation
The sulfonylation mechanism proceeds via nucleophilic attack of the ethylamine’s nitrogen on the electrophilic sulfur atom of 3-chlorobenzenesulfonyl chloride, facilitated by the base (pyridine or TEA). The reaction’s exothermic nature mandates temperature control to prevent decomposition. Computational studies suggest that electron-withdrawing groups on the sulfonyl chloride enhance reactivity, as evidenced by the chloro substituent’s role in accelerating the reaction.
Challenges in Precursor Synthesis
The morpholine-thiophene ethylamine’s steric hindrance, due to the bulky morpholine and thiophene groups, complicates both reductive amination and nucleophilic substitution. Reductive amination offers superior yields but requires stringent anhydrous conditions to prevent aldehyde oxidation. Conversely, nucleophilic substitution is less sensitive to moisture but suffers from lower efficiency due to competing elimination reactions.
Comparative Analysis of Synthetic Methods
| Sulfonylation Method | Pyridine-Mediated | Triethylamine-Based |
|---|---|---|
| Yield | 90% | 82% |
| Purity Post-Reaction | 95% | 80% |
| Temperature Control | Critical (0–5°C) | Ambient |
| Solvent | Dichloromethane | Tetrahydrofuran |
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The morpholine ring can enhance its binding affinity to biological targets, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Class
Several sulfonamide derivatives synthesized via General Procedure D () share core structural features but differ in substituents:
| Compound ID | Substituent on Benzenesulfonamide | Molecular Formula | Molecular Weight | Yield (%) | Physical State |
|---|---|---|---|---|---|
| 15 | 3-Chloro | C24H31ClN2O4S | 479.03 | 83 | Colorless oil |
| 16 | 5-Chloro-2-fluoro | C24H30ClFN2O4S | 497.02 | 67 | Colorless oil |
| 17 | 5-Chloro-2-methoxy | C25H33ClN2O5S | 509.06 | 76 | Yellow solid |
| 18 | 1-Naphthalene | C28H32N2O4S | 492.10 | 73 | Colorless oil |
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Compounds 15 and 16 exhibit higher yields (83% and 67%) compared to methoxy-substituted 17 (76%), suggesting that electron-deficient sulfonyl chlorides react more efficiently with amines .
- Steric Effects : The naphthalene group in compound 18 reduces yield (73%) due to increased steric hindrance during sulfonamide bond formation.
- Physical State : Methoxy substitution (17) results in a solid, likely due to enhanced crystallinity from hydrogen bonding .
Morpholino-Thiophen Ethylamine Derivatives
Compounds sharing the morpholino-thiophen ethylamine backbone but differing in the sulfonamide/amide group include:
| Compound Name | Core Structure | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Target Compound | Benzenesulfonamide | Not Provided | ~400 (estimated) | Not Provided |
| 3-Chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | Benzamide | C17H19ClN2O2S | 350.9 | 946327-95-3 |
| 1-(3-Chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide | Methanesulfonamide | Not Provided | Not Provided | 946249-65-6 |
Key Observations :
Derivatives with Additional Functional Groups
Compounds with modified side chains or heterocycles:
| Compound Name | Additional Groups | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide | Furan-3-yl, hydroxy | C17H16ClNO5S2 | 413.9 | 2034264-98-5 |
| 3-Chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide | 2-Hydroxyethoxy, methyl | C15H18ClNO4S2 | 375.9 | 2034366-63-5 |
Key Observations :
- Steric and Electronic Effects : The furan and hydroxy groups in the first compound (MW 413.9) may introduce steric bulk and hydrogen-bonding sites, affecting pharmacokinetics .
Biological Activity
3-Chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a benzenesulfonamide backbone with a chloro substituent and a morpholino group linked to a thiophene moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, possess antimicrobial properties. They act by inhibiting bacterial folate synthesis, which is crucial for DNA and RNA production. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.
Anticancer Properties
Several studies have explored the anticancer potential of sulfonamide derivatives. The compound has shown promise in inhibiting cell proliferation in cancer cell lines. For instance, it has been tested against breast cancer (MDA-MB-231) and prostate cancer (PC-3ML) cells, where it demonstrated significant cytotoxic effects at micromolar concentrations. The mechanism appears to involve induction of apoptosis and inhibition of cell migration.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis |
| PC-3ML | 5 | Inhibition of invasion |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It can act as a ligand for certain receptors, altering their activity and influencing cellular signaling pathways.
- Oxidative Stress Induction : The presence of the thiophene ring may enhance reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells.
Study 1: In Vitro Anticancer Efficacy
A study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values lower than those reported for standard chemotherapeutics.
Study 2: Antimicrobial Activity Assessment
In another study, the antimicrobial efficacy was tested against common pathogens such as E. coli and S. aureus. The results showed that the compound inhibited bacterial growth effectively, suggesting its potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
